molecular formula C23H27ClN2O B11989364 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11989364
M. Wt: 382.9 g/mol
InChI Key: FZKULYFBGDSOKG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique structural properties and versatile applications in various fields, including materials science, medicinal chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. The key steps include the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants . Alternatively, the synthesis can be performed sequentially, where each intermediate is isolated and purified before proceeding to the next step .

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often employs high-throughput methods to ensure efficiency and scalability. These methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and yields .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C23H27ClN2O

Molecular Weight

382.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H27ClN2O/c1-3-4-5-8-15-23(2)26-21(19-9-6-7-10-22(19)27-23)16-20(25-26)17-11-13-18(24)14-12-17/h6-7,9-14,21H,3-5,8,15-16H2,1-2H3

InChI Key

FZKULYFBGDSOKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1)C

Origin of Product

United States

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